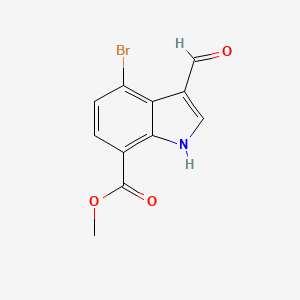
methyl 4-bromo-3-formyl-1H-indole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the fourth position, a formyl group at the third position, and a carboxylate ester group at the seventh position of the indole ring. These functional groups confer unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-formyl-1H-indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor, followed by formylation and esterification reactions. For instance, starting from 4-bromoindole, the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride. The final esterification step can be performed using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Methyl 4-bromo-3-carboxy-1H-indole-7-carboxylate.
Reduction: Methyl 4-bromo-3-hydroxymethyl-1H-indole-7-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-3-formyl-1H-indole-7-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further affecting the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromo-7-methyl-1H-indole-2-carboxylate
- Methyl 3-formyl-1H-indole-4-carboxylate
- Methyl 6-amino-4-indolecarboxylate
Uniqueness
Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H8BrNO3 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-formyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)7-2-3-8(12)9-6(5-14)4-13-10(7)9/h2-5,13H,1H3 |
Clave InChI |
ORXVFCDSHNLZAK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=C(C=C1)Br)C(=CN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)

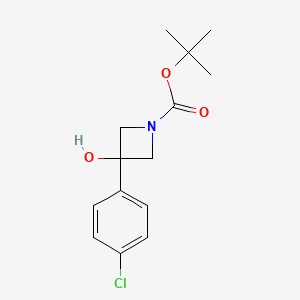

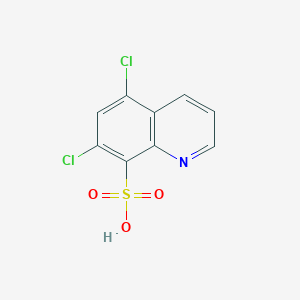
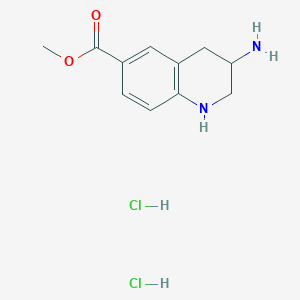
![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

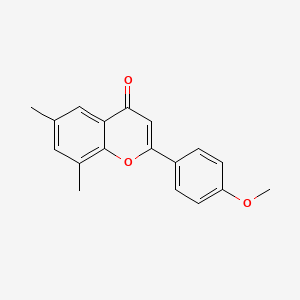
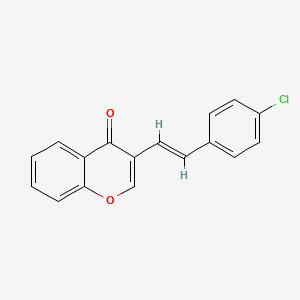
![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
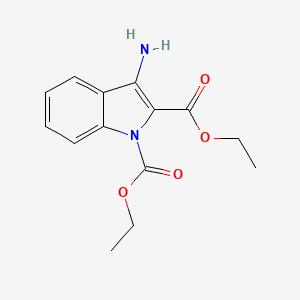
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)
